1-(2,3-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol
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Overview
Description
1-(2,3-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is a chemical compound characterized by its unique structure, which includes a pyrazol ring substituted with a difluorobenzyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol typically involves the following steps:
Benzyl Halide Formation: The starting material, 2,3-difluorobenzyl bromide, is prepared by reacting 2,3-difluorotoluene with bromine in the presence of a catalyst.
Pyrazol Formation: The benzyl halide is then reacted with dimethylformamide (DMF) and hydrazine to form the pyrazol ring.
Substitution Reaction: The resulting pyrazol ring undergoes a substitution reaction with methyl iodide to introduce the methyl groups at the 3 and 5 positions.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. The process is optimized to minimize waste and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the pyrazol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Methyl iodide (CH₃I) and other alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated derivatives of the pyrazol ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,3-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to its biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol
1-(2,3-Difluorobenzyl)-3,5-diethyl-1H-pyrazol-4-ol
1-(2,3-Difluorobenzyl)-3,5-diphenyl-1H-pyrazol-4-ol
Uniqueness: 1-(2,3-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern on the pyrazol ring, which influences its reactivity and biological activity. The presence of the difluorobenzyl group enhances its stability and reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms. Its unique properties make it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]-3,5-dimethylpyrazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O/c1-7-12(17)8(2)16(15-7)6-9-4-3-5-10(13)11(9)14/h3-5,17H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMKMYGCKOYMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C(=CC=C2)F)F)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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